molecular formula C27H21N3O5 B11944864 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate CAS No. 881454-68-8

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate

Cat. No.: B11944864
CAS No.: 881454-68-8
M. Wt: 467.5 g/mol
InChI Key: OHTJEPVEXIXUHE-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C27H21N3O5 and a molecular weight of 467.486 g/mol This compound is known for its unique structure, which includes a naphthoate group, a methoxyanilino group, and a carbohydrazonoyl group

Preparation Methods

The synthesis of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate can be compared with other similar compounds, such as:

  • 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
  • 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

881454-68-8

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-34-21-15-11-20(12-16-21)29-25(31)26(32)30-28-17-18-9-13-22(14-10-18)35-27(33)24-8-4-6-19-5-2-3-7-23(19)24/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

OHTJEPVEXIXUHE-OGLMXYFKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.